molecular formula C20H40O2 B12657451 Dodecyl isooctanoate CAS No. 84878-26-2

Dodecyl isooctanoate

Cat. No.: B12657451
CAS No.: 84878-26-2
M. Wt: 312.5 g/mol
InChI Key: FPNFNZQZOKNVTP-UHFFFAOYSA-N
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Description

Dodecyl isooctanoate is an ester compound formed from dodecyl alcohol and isooctanoic acid. It is commonly used in various industrial applications due to its unique chemical properties, such as its ability to act as a lubricant, emollient, and surfactant. This compound is known for its stability and low toxicity, making it suitable for use in cosmetics, personal care products, and other formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl isooctanoate is typically synthesized through esterification, where dodecyl alcohol reacts with isooctanoic acid in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction mixture is then purified through distillation to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is conducted at elevated temperatures, typically around 150-200°C, to accelerate the esterification process. After the reaction is complete, the product is purified through distillation and other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Dodecyl isooctanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines and alcohols can be used to substitute the ester group.

Major Products Formed

    Oxidation: Dodecanoic acid and isooctanoic acid.

    Reduction: Dodecyl alcohol and isooctanoic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dodecyl isooctanoate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the formulation of biological assays and experiments.

    Medicine: Utilized in the development of drug delivery systems and topical formulations.

    Industry: Acts as a lubricant, emollient, and surfactant in various industrial processes.

Mechanism of Action

The mechanism of action of dodecyl isooctanoate is primarily based on its ability to interact with lipid membranes and proteins. It can penetrate lipid bilayers, enhancing the permeability and fluidity of the membrane. This property makes it useful in drug delivery systems, where it facilitates the transport of active ingredients across biological membranes. Additionally, its surfactant properties allow it to reduce surface tension, aiding in the emulsification and dispersion of other compounds.

Comparison with Similar Compounds

Similar Compounds

    Dodecyl acetate: Another ester with similar emollient and surfactant properties.

    Isooctyl palmitate: An ester used in cosmetics and personal care products for its moisturizing properties.

    Sodium dodecyl sulfate: A surfactant with strong detergent properties, commonly used in laboratory and industrial applications.

Uniqueness

Dodecyl isooctanoate stands out due to its balanced combination of stability, low toxicity, and versatile applications. Unlike sodium dodecyl sulfate, which is primarily used for its strong detergent properties, this compound is favored for its emollient and lubricating properties, making it more suitable for use in personal care products and cosmetics.

Properties

CAS No.

84878-26-2

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

IUPAC Name

dodecyl 6-methylheptanoate

InChI

InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-15-18-22-20(21)17-14-13-16-19(2)3/h19H,4-18H2,1-3H3

InChI Key

FPNFNZQZOKNVTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCCCC(C)C

Origin of Product

United States

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